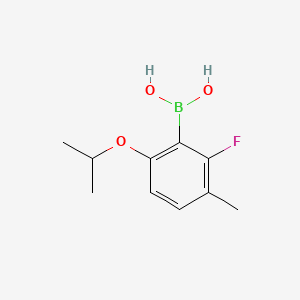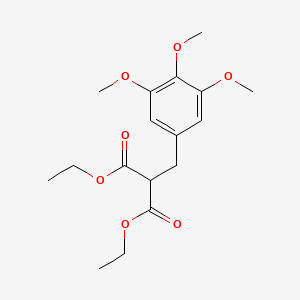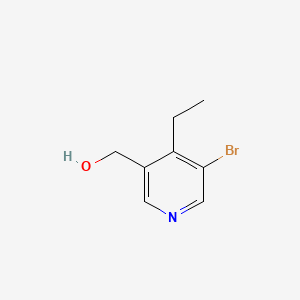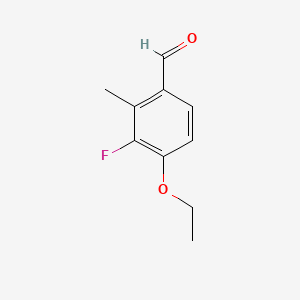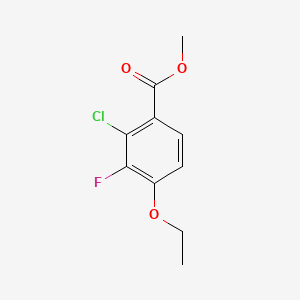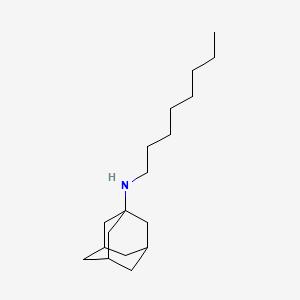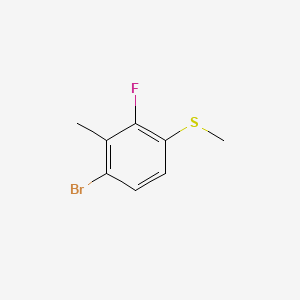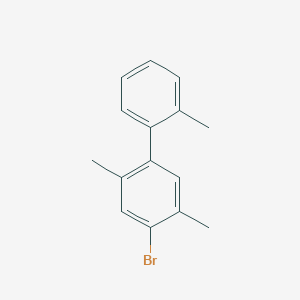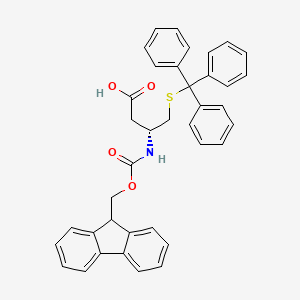
Fmoc-beta-HomoCys(Trt)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-beta-HomoCys(Trt)-OH: is a derivative of homocysteine, an amino acid that plays a crucial role in various biological processes. The compound is protected with a fluorenylmethyloxycarbonyl (Fmoc) group at the amino terminus and a trityl (Trt) group at the thiol terminus. These protective groups are commonly used in peptide synthesis to prevent unwanted reactions during the assembly of peptide chains.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Fmoc-beta-HomoCys(Trt)-OH typically begins with commercially available homocysteine.
Protection of the Thiol Group: The thiol group of homocysteine is protected using trityl chloride in the presence of a base such as triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane.
Protection of the Amino Group: The amino group is then protected with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate. This step is also performed in an organic solvent like dimethylformamide.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions:
Deprotection Reactions: The Fmoc and Trt groups can be removed under specific conditions to yield free homocysteine. The Fmoc group is typically removed using a base like piperidine, while the Trt group is removed using an acid like trifluoroacetic acid.
Substitution Reactions: The protected homocysteine can undergo substitution reactions at the thiol group, forming various derivatives.
Common Reagents and Conditions:
Deprotection: Piperidine for Fmoc removal, trifluoroacetic acid for Trt removal.
Substitution: Various alkylating agents can be used for substitution at the thiol group.
Major Products:
Deprotected Homocysteine: Removal of protective groups yields free homocysteine.
Substituted Derivatives: Depending on the alkylating agent used, various substituted derivatives can be formed.
Aplicaciones Científicas De Investigación
Chemistry:
Peptide Synthesis: Fmoc-beta-HomoCys(Trt)-OH is widely used in the synthesis of peptides and proteins. The protective groups ensure selective reactions during peptide assembly.
Biology:
Protein Engineering: The compound is used in the study of protein structure and function, particularly in the incorporation of homocysteine into proteins.
Medicine:
Drug Development: this compound is used in the development of peptide-based drugs, offering a way to introduce homocysteine residues into therapeutic peptides.
Industry:
Biotechnology: The compound is used in various biotechnological applications, including the development of biosensors and diagnostic tools.
Mecanismo De Acción
Molecular Targets and Pathways:
Peptide Bond Formation: The primary mechanism of action involves the formation of peptide bonds during peptide synthesis. The protective groups prevent unwanted side reactions, ensuring the correct assembly of the peptide chain.
Thiol Chemistry: The thiol group of homocysteine can participate in various biochemical reactions, including disulfide bond formation and redox reactions.
Comparación Con Compuestos Similares
Fmoc-Cysteine(Trt)-OH: Similar to Fmoc-beta-HomoCys(Trt)-OH but with a cysteine backbone.
Fmoc-Homocysteine(Trt)-OH: Another homocysteine derivative with different protective groups.
Uniqueness:
Beta Position: The beta position of the homocysteine in this compound offers unique reactivity compared to other derivatives.
Protective Groups: The combination of Fmoc and Trt groups provides selective protection, making it highly useful in peptide synthesis.
Propiedades
Número CAS |
646068-80-6 |
|---|---|
Fórmula molecular |
C38H33NO4S |
Peso molecular |
599.7 g/mol |
Nombre IUPAC |
(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-tritylsulfanylbutanoic acid |
InChI |
InChI=1S/C38H33NO4S/c40-36(41)24-30(39-37(42)43-25-35-33-22-12-10-20-31(33)32-21-11-13-23-34(32)35)26-44-38(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29/h1-23,30,35H,24-26H2,(H,39,42)(H,40,41)/t30-/m1/s1 |
Clave InChI |
IFMIEVGWSYSZOU-SSEXGKCCSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@@H](CC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(CC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


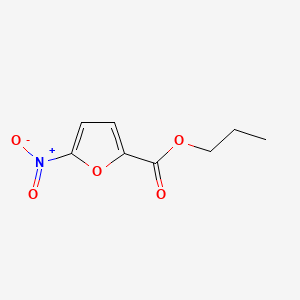
![N-[(3-fluorophenyl)methylidene]-4-methylbenzenesulfonamide](/img/structure/B14022746.png)
